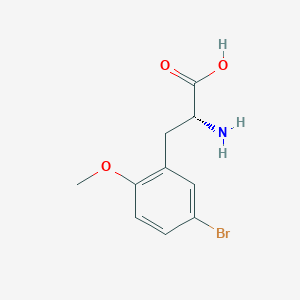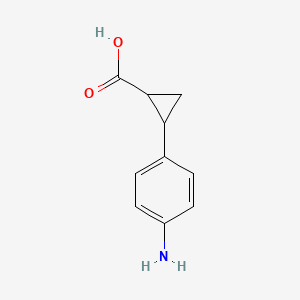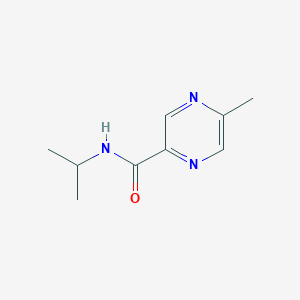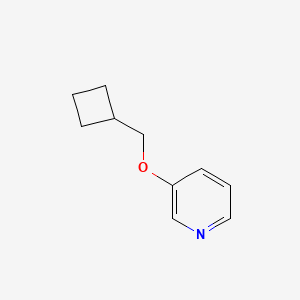![molecular formula C22H24FN3O2 B12271523 2-tert-butyl-1-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12271523.png)
2-tert-butyl-1-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-(3-fluoro-4-metoxibenzoil)azetidin-3-il]-1H-1,3-benzodiazol-2-tert-butil es un compuesto orgánico complejo que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de benzodiazol, un grupo azetidinil y una parte fluoro-metoxibenzoil. La presencia de estos grupos funcionales confiere propiedades químicas y físicas distintas al compuesto, convirtiéndolo en objeto de estudio en química medicinal, síntesis orgánica y ciencia de materiales.
Métodos De Preparación
La síntesis del 1-(3-fluoro-4-metoxibenzoil)azetidin-3-il]-1H-1,3-benzodiazol-2-tert-butil normalmente implica reacciones orgánicas de varios pasos. La ruta sintética a menudo comienza con la preparación del núcleo de benzodiazol, seguida de la introducción del grupo azetidinil y la parte fluoro-metoxibenzoil. Las condiciones de reacción comunes incluyen el uso de bases fuertes, como el hidruro de sodio, y disolventes como la dimetilformamida (DMF). Los métodos de producción industrial pueden implicar la optimización de estas reacciones para obtener mayores rendimientos y pureza, utilizando a menudo técnicas avanzadas como la síntesis de flujo continuo y la monitorización automatizada de reacciones.
Análisis De Reacciones Químicas
El 1-(3-fluoro-4-metoxibenzoil)azetidin-3-il]-1H-1,3-benzodiazol-2-tert-butil se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de aluminio y litio o el borohidruro de sodio, dando como resultado formas reducidas del compuesto.
Sustitución: El compuesto puede someterse a reacciones de sustitución nucleófila o electrófila, dependiendo de los grupos funcionales presentes. Los reactivos comunes incluyen los halógenos, los agentes alquilantes y los nucleófilos como las aminas o los tioles.
Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki-Miyaura, utilizando catalizadores de paladio y ácidos borónicos.
Aplicaciones Científicas De Investigación
El 1-(3-fluoro-4-metoxibenzoil)azetidin-3-il]-1H-1,3-benzodiazol-2-tert-butil tiene una amplia gama de aplicaciones de investigación científica:
Química medicinal: El compuesto se estudia por sus posibles actividades farmacológicas, incluyendo propiedades antiinflamatorias, anticancerígenas y antimicrobianas.
Síntesis orgánica: Sirve como bloque de construcción para la síntesis de moléculas más complejas, facilitando el desarrollo de nuevas metodologías sintéticas.
Ciencia de materiales: La estructura única del compuesto lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas, ópticas o mecánicas específicas.
Investigación biológica: Se utiliza en el estudio de las vías y mecanismos biológicos, particularmente los que implican la inhibición enzimática o la unión a receptores.
Mecanismo De Acción
El mecanismo de acción del 1-(3-fluoro-4-metoxibenzoil)azetidin-3-il]-1H-1,3-benzodiazol-2-tert-butil implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite unirse a sitios activos o sitios alostéricos, modulando la actividad de la molécula diana. Esta interacción puede conducir a la inhibición o activación de las vías biológicas, dando como resultado los efectos farmacológicos observados. Los objetivos moleculares y las vías exactas implicados dependen de la aplicación específica y el contexto de la investigación .
Comparación Con Compuestos Similares
El 1-(3-fluoro-4-metoxibenzoil)azetidin-3-il]-1H-1,3-benzodiazol-2-tert-butil se puede comparar con otros compuestos similares, como:
2-tert-butil-1,1,3,3-tetrametilguanidina: Conocido por su uso como base fuerte en síntesis orgánica.
4-(2-fluoro-5-((4-oxo-3,4-dihidroftalazin-1-il)metil)benzoil)piperazin-1-carboxilato de tert-butilo: Un intermedio utilizado en la preparación de inhibidores para enzimas como PARP-1 y PARP-2.
4-metilfenol de tert-butilo: Un compuesto con propiedades antioxidantes, utilizado en diversas aplicaciones industriales.
Estas comparaciones resaltan las características estructurales y aplicaciones únicas del 1-(3-fluoro-4-metoxibenzoil)azetidin-3-il]-1H-1,3-benzodiazol-2-tert-butil, distinguiéndolo de otros compuestos relacionados.
Propiedades
Fórmula molecular |
C22H24FN3O2 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H24FN3O2/c1-22(2,3)21-24-17-7-5-6-8-18(17)26(21)15-12-25(13-15)20(27)14-9-10-19(28-4)16(23)11-14/h5-11,15H,12-13H2,1-4H3 |
Clave InChI |
HQXLRTJTLPQLTF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC(=C(C=C4)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12271445.png)
![[1-(Difluoromethyl)cyclobutyl]methanamine](/img/structure/B12271446.png)

![N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12271462.png)
![2-tert-butyl-1-(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B12271464.png)
![Methyl 4-({[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)benzoate](/img/structure/B12271469.png)

![2-(4-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B12271493.png)
![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12271501.png)



![4-[6-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12271527.png)
